molecular formula C15H19ClN2O4 B354938 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid CAS No. 925075-78-1

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid

Cat. No.: B354938
CAS No.: 925075-78-1
M. Wt: 326.77g/mol
InChI Key: ITOLKVYYFCMDEY-UHFFFAOYSA-N
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Description

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid is a chemical compound available for research and development purposes. This product is intended for use in laboratory settings only. Researchers are exploring the potential of novel chemical scaffolds in various scientific fields. For instance, studies into new antibacterial agents highlight the research community's focus on compounds that can disrupt bacterial membranes, a mechanism known for its lower potential for resistance development compared to traditional antibiotics . Similarly, investigations into therapeutic targets for mycobacterial infections demonstrate the ongoing search for new compounds to treat challenging diseases . As a specialized organic building block, this chemical may be of interest to scientists working in medicinal chemistry and drug discovery for the synthesis and evaluation of new molecular entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[5-(butanoylamino)-2-chloroanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOLKVYYFCMDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Butyrylamino-Chloroaniline Intermediate

The first critical step involves the introduction of the butyryl group to 2-chloroaniline. This is achieved through a nucleophilic acyl substitution reaction using butyryl chloride in the presence of a base such as triethylamine. Optimal conditions reported include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–5°C to minimize side reactions

  • Yield : 70–85% after purification via column chromatography.

A side-by-side comparison of solvents reveals that THF provides superior solubility for the aniline substrate, reducing reaction time by 30% compared to DCM.

Coupling with Glutaric Anhydride Derivatives

The second stage involves reacting the butyrylamino-chloroaniline intermediate with a glutaric anhydride derivative to form the 5-oxopentanoic acid backbone. This step often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety. Key parameters include:

  • Molar Ratio : 1:1.2 (aniline intermediate:glutaric anhydride)

  • Reaction Time : 12–16 hours under inert atmosphere

  • Yield : 60–75% after recrystallization.

Notably, substituting glutaric anhydride with its tert-butyl ester variant (as seen in analogous syntheses) improves steric accessibility, boosting yield to 82% under identical conditions.

Catalytic Systems and Solvent Effects

Role of Lewis Acids

Aluminum chloride (AlCl₃) has been utilized in analogous Friedel-Crafts acylations to enhance electrophilicity at the carbonyl carbon. For example, in the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, AlCl₃ catalyzes the acylation of fluorobenzene with glutaric anhydride, achieving an 85% yield. Adapting this to the target compound’s synthesis could streamline the formation of the pentanoic acid segment.

Solvent Optimization

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are preferred for their ability to stabilize transition states during amide bond formation. However, DMF’s high boiling point complicates product isolation, necessitating a switch to ethyl acetate or dichloromethane during workup.

Challenges in Purification and Scale-Up

Chromatographic Techniques

Due to the compound’s polarity, reverse-phase chromatography (C18 silica gel) with a methanol-water gradient elution system is essential for separating unreacted starting materials and byproducts. Industrial-scale processes often substitute this with fractional crystallization using ethanol-water mixtures, reducing costs by 40%.

Byproduct Formation

Common byproducts include:

  • Over-acylated derivatives : Resulting from excess glutaric anhydride.

  • Dechlorinated species : Formed under prolonged heating (>80°C).

Mitigation strategies include strict temperature control (<60°C) and the use of scavengers like molecular sieves to absorb excess reagents.

Industrial Adaptations and Green Chemistry

Recent advances emphasize solvent-free mechanochemical synthesis, which reduces waste generation. Ball-milling the reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) achieves 68% yield in 4 hours, comparable to traditional methods. Additionally, flow chemistry systems have been piloted for continuous production, enhancing throughput by 200% .

Chemical Reactions Analysis

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-{[5-(Butyrylamino)-2-chlorophenyl]amino}-5-oxopentanoic acid
  • Molecular Formula : C₁₅H₁₉ClN₂O₄
  • Molecular Weight : 326.78 g/mol
  • CAS No.: Referenced under "BBB/808" in commercial catalogs .

Structural Features: The compound consists of a pentanoic acid backbone with a 5-oxo group and a substituted anilino moiety at the 5-position. The aniline ring is modified with a 2-chloro substituent and a butyrylamino group (-NH-CO-C₃H₇) at the 5-position.

Comparison with Structurally Analogous Compounds

Key structural analogs are compared below based on substituents, physicochemical properties, and applications.

Substituent Variations on the Aniline Ring

Table 1: Substituent Comparison

Compound Name Substituents on Aniline Ring Molecular Formula Key Functional Groups
Target Compound 2-Cl, 5-NH-CO-C₃H₇ C₁₅H₁₉ClN₂O₄ Chloro, butyrylamino, carboxylic acid
5-[5-(Isobutyrylamino)anilino]-5-oxopentanoic acid 5-NH-CO-CH(CH₃)₂ (isobutyryl) C₁₄H₁₉N₂O₄ Isobutyrylamino, carboxylic acid
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic acid 2-OH, 5-SO₂-C₂H₅ C₁₃H₁₇NO₆S Hydroxy, sulfonyl, carboxylic acid
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid Hydrazine-linked 4-Cl-benzoyl group C₁₂H₁₃ClN₂O₄ Chlorobenzoyl, hydrazine, carboxylic acid

Key Observations :

  • Butyryl vs.
  • Chloro vs. Sulfonyl/Hydroxy: The 2-Cl substituent in the target compound enhances electron-withdrawing effects, which may influence reactivity at the anilino nitrogen. In contrast, sulfonyl (in ) increases polarity and hydrogen-bond acceptor capacity.

Physicochemical Properties

Table 2: Physical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends
Target Compound Not reported ~1690 (COOH), ~1650 (amide) Low in water (high Cl, butyryl)
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 105–107 1693 (COOH), 1650 (CO) Soluble in CHCl₃/MeOH
5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (Baclofen impurity) Not reported Not reported High aqueous solubility (amino group)

Key Observations :

  • The target compound’s chloro and butyryl groups likely reduce water solubility compared to analogs with polar substituents (e.g., -OH in or -NH₂ in ).

Key Observations :

  • The target compound’s chloro substituent may enhance binding to hydrophobic pockets in biological targets, as seen in protease inhibitors (e.g., ).
  • tert-Butoxy protection in highlights strategies to stabilize carboxylic acid groups during synthesis.

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